2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may require the presence of a catalyst to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can lead to the formation of various derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole include other benzodiazole derivatives, such as:
- 1-(2,6-dimethylpyrimidin-4-yl)-3-phenyl-1H-1,3-benzodiazole
- 2-(5-phenyl-2H-tetrazol-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol
Uniqueness
What sets this compound apart from similar compounds is its unique cyclopropyl and azetidinyl substituents. These structural features may confer specific biological activities or chemical reactivity that are not observed in other benzodiazole derivatives .
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-12-9-18(21-13(2)20-12)23-10-15(11-23)24-17-6-4-3-5-16(17)22-19(24)14-7-8-14/h3-6,9,14-15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXIPGFEYXWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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